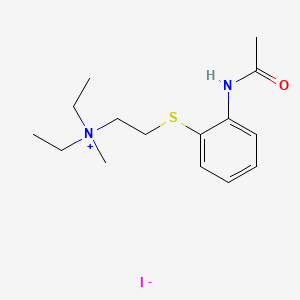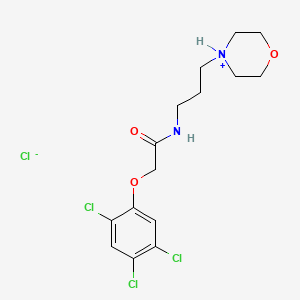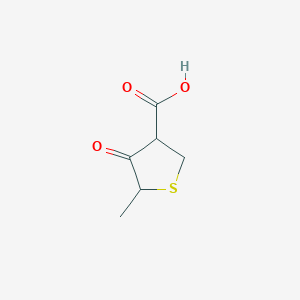
3-Thiophenecarboxylicacid,tetrahydro-5-methyl-4-oxo-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Thiophenecarboxylicacid,tetrahydro-5-methyl-4-oxo-(9CI) is a chemical compound with the molecular formula C6H8O3S and a molecular weight of 160.19 g/mol . It is also known by its synonym, 2-Methyl-3-oxo-tetrahydrothiophene-4-carboxylic acid . This compound is characterized by the presence of a thiophene ring, which is a five-membered ring containing sulfur, and a carboxylic acid group.
Preparation Methods
The synthesis of 3-Thiophenecarboxylicacid,tetrahydro-5-methyl-4-oxo-(9CI) can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. The industrial production of this compound typically involves the use of advanced chemical synthesis techniques to ensure high yield and purity .
Chemical Reactions Analysis
3-Thiophenecarboxylicacid,tetrahydro-5-methyl-4-oxo-(9CI) undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The thiophene ring can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
3-Thiophenecarboxylicacid,tetrahydro-5-methyl-4-oxo-(9CI) has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Thiophenecarboxylicacid,tetrahydro-5-methyl-4-oxo-(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application .
Comparison with Similar Compounds
3-Thiophenecarboxylicacid,tetrahydro-5-methyl-4-oxo-(9CI) can be compared with other similar compounds, such as:
3-Thiophenecarboxylicacid,tetrahydro-4-oxo-(9CI): This compound has a similar structure but lacks the methyl group at the 5-position.
2-Methyl-3-oxo-tetrahydrothiophene-4-carboxylic acid: Another synonym for the compound, highlighting its structural features. The uniqueness of 3-Thiophenecarboxylicacid,tetrahydro-5-methyl-4-oxo-(9CI) lies in its specific substitution pattern and the presence of the thiophene ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
80880-77-9 |
|---|---|
Molecular Formula |
C6H8O3S |
Molecular Weight |
160.19 g/mol |
IUPAC Name |
5-methyl-4-oxothiolane-3-carboxylic acid |
InChI |
InChI=1S/C6H8O3S/c1-3-5(7)4(2-10-3)6(8)9/h3-4H,2H2,1H3,(H,8,9) |
InChI Key |
OBONHXMGQCRBEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)C(CS1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrrolo[1,2-A]pyrazine, 1,2,3,4-tetrahydro-1,2-dimethyl-(9CI)](/img/structure/B13788247.png)
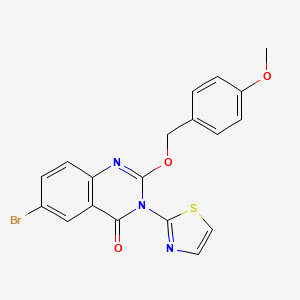

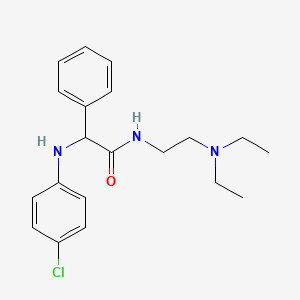


![O-ethyl [2-(4-methoxyphenyl)-2-oxoethyl]sulfanylmethanethioate](/img/structure/B13788283.png)
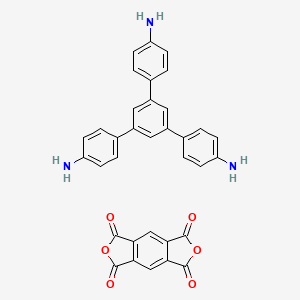

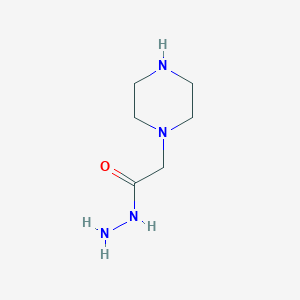
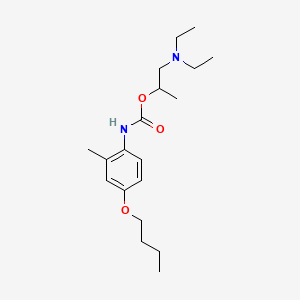
![Bis[(4-methoxyphenyl)methyl]diselane](/img/structure/B13788305.png)
